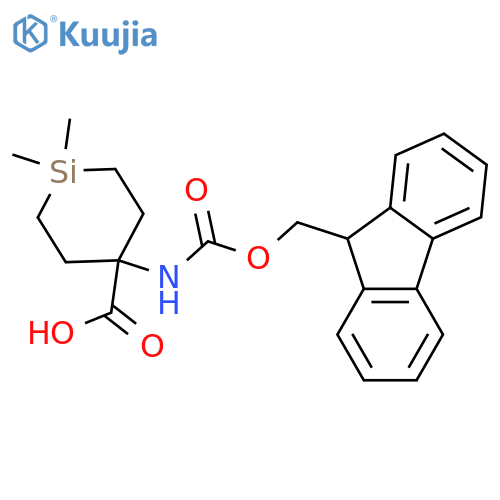

Cas no 2680685-13-4 (4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,1-dimethylsilinane-4-carboxylic acid)

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,1-dimethylsilinane-4-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,1-dimethylsilinane-4-carboxylic acid

- EN300-28303603

- 2680685-13-4

- 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,1-dimethylsilinane-4-carboxylic acid

-

- インチ: 1S/C23H27NO4Si/c1-29(2)13-11-23(12-14-29,21(25)26)24-22(27)28-15-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,20H,11-15H2,1-2H3,(H,24,27)(H,25,26)

- InChIKey: XCVWROQWANGZRO-UHFFFAOYSA-N

- ほほえんだ: [Si]1(C)(C)CCC(C(=O)O)(CC1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

- せいみつぶんしりょう: 409.17093488g/mol

- どういたいしつりょう: 409.17093488g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 29

- 回転可能化学結合数: 5

- 複雑さ: 604

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 75.6Ų

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,1-dimethylsilinane-4-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28303603-0.05g |

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,1-dimethylsilinane-4-carboxylic acid |

2680685-13-4 | 95.0% | 0.05g |

$1682.0 | 2025-03-19 | |

| Enamine | EN300-28303603-0.1g |

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,1-dimethylsilinane-4-carboxylic acid |

2680685-13-4 | 95.0% | 0.1g |

$1761.0 | 2025-03-19 | |

| Enamine | EN300-28303603-0.25g |

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,1-dimethylsilinane-4-carboxylic acid |

2680685-13-4 | 95.0% | 0.25g |

$1841.0 | 2025-03-19 | |

| Enamine | EN300-28303603-2.5g |

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,1-dimethylsilinane-4-carboxylic acid |

2680685-13-4 | 95.0% | 2.5g |

$3925.0 | 2025-03-19 | |

| Enamine | EN300-28303603-10g |

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,1-dimethylsilinane-4-carboxylic acid |

2680685-13-4 | 10g |

$8611.0 | 2023-09-07 | ||

| Enamine | EN300-28303603-0.5g |

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,1-dimethylsilinane-4-carboxylic acid |

2680685-13-4 | 95.0% | 0.5g |

$1922.0 | 2025-03-19 | |

| Enamine | EN300-28303603-10.0g |

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,1-dimethylsilinane-4-carboxylic acid |

2680685-13-4 | 95.0% | 10.0g |

$8611.0 | 2025-03-19 | |

| Enamine | EN300-28303603-1.0g |

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,1-dimethylsilinane-4-carboxylic acid |

2680685-13-4 | 95.0% | 1.0g |

$2002.0 | 2025-03-19 | |

| Enamine | EN300-28303603-5.0g |

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,1-dimethylsilinane-4-carboxylic acid |

2680685-13-4 | 95.0% | 5.0g |

$5807.0 | 2025-03-19 | |

| Enamine | EN300-28303603-1g |

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,1-dimethylsilinane-4-carboxylic acid |

2680685-13-4 | 1g |

$2002.0 | 2023-09-07 |

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,1-dimethylsilinane-4-carboxylic acid 関連文献

-

Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278

-

Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717

-

Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190

-

Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036

-

Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630

-

Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556

-

Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326

-

Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732

-

Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596

-

Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,1-dimethylsilinane-4-carboxylic acidに関する追加情報

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,1-dimethylsilinane-4-carboxylic acid: A Comprehensive Overview

The compound 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,1-dimethylsilinane-4-carboxylic acid, with the CAS number 2680685-13-4, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry, materials science, and biotechnology. This compound is notable for its unique structure, which combines elements of fluorenylmethoxycarbonyl (Fmoc) groups and siloxane frameworks, making it a versatile building block for advanced materials and biochemical applications.

The molecular structure of this compound is characterized by a central siloxane backbone, which provides exceptional thermal stability and mechanical resilience. The presence of the Fmoc group introduces additional functionality, enabling the molecule to participate in a wide range of chemical reactions, including peptide synthesis and polymerization processes. Recent studies have highlighted the potential of this compound in the development of novel drug delivery systems, where its biocompatibility and controlled degradation properties are highly advantageous.

One of the most promising applications of 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,1-dimethylsilinane-4-carboxylic acid lies in its use as a precursor for bioresorbable polymers. Researchers have demonstrated that this compound can be polymerized to form materials that exhibit excellent biocompatibility and tunable degradation rates, making them ideal for use in medical implants and tissue engineering scaffolds. Furthermore, its ability to undergo controlled cleavage under physiological conditions has opened new avenues for targeted drug delivery systems.

In addition to its biomedical applications, this compound has also found utility in the field of catalysis. The siloxane framework provides a robust platform for anchoring catalytic sites, while the Fmoc group can be modified to introduce specific functionalities. Recent advancements in asymmetric catalysis have leveraged this compound's unique properties to develop highly efficient catalysts for enantioselective reactions, which are critical in the synthesis of chiral pharmaceuticals.

The synthesis of 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,1-dimethylsilinane-4-carboxylic acid involves a multi-step process that combines organometallic chemistry with traditional organic synthesis techniques. The key steps include the preparation of the Fmoc group via fluorenone-based reactions and its subsequent coupling with a siloxane derivative through nucleophilic substitution or condensation mechanisms. Recent optimizations in these synthetic protocols have significantly improved yields and reduced production costs, making this compound more accessible for large-scale applications.

From an environmental perspective, the biodegradability of this compound has been extensively studied. Research indicates that under specific conditions, such as those found in composting environments or enzymatic hydrolysis systems, this compound can undergo controlled degradation without releasing harmful byproducts. This property is particularly valuable in the context of sustainable chemistry and green manufacturing practices.

In conclusion, 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,1-dimethylsilinane-4-carboxylic acid represents a cutting-edge material with diverse applications across multiple disciplines. Its unique combination of thermal stability, biocompatibility, and functional versatility positions it as a key player in the development of next-generation materials and therapeutic agents. As research continues to uncover new potential uses for this compound, its impact on various industries is expected to grow significantly.

2680685-13-4 (4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,1-dimethylsilinane-4-carboxylic acid) 関連製品

- 2105684-31-7(3-amino-1-(3-chloro-2-methoxyphenyl)propan-1-one)

- 4074-43-5(Phenol, 3-butyl-)

- 667868-66-8(N-(furan-2-yl)methyl-2-(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanylacetamide)

- 2138071-14-2(4-(5-chloro-2-ethylcyclohexyl)-1-methyl-1H-1,2,3-triazole)

- 2097860-91-6(N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamide)

- 532928-01-1(L-SERINE, N-[(HEXYLAMINO)CARBONYL]-, ETHYL ESTER)

- 352521-48-3(Ethyl 5-chloroquinoline-3-carboxylate)

- 1805529-90-1(6-(Aminomethyl)-2-(difluoromethyl)-3-hydroxypyridine-4-acetonitrile)

- 402-15-3(2-hydroxy-4-(trifluoromethyl)benzamide)

- 1340353-76-5(5-Cyclobutoxypyrazine-2-carboxylic acid)